![molecular formula C17H17N5O2S B2891525 1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone CAS No. 461017-86-7](/img/structure/B2891525.png)

1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

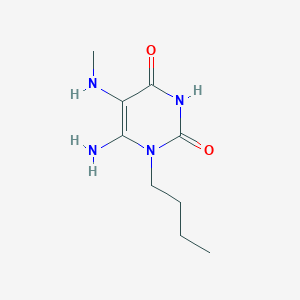

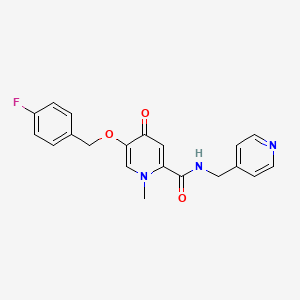

“1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The key steps often involve copper-catalyzed Ullmann coupling reaction and palladium-catalyzed Suzuki coupling reaction . The yield of the final product can vary depending on the specific conditions and reactants used .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a five-membered aromatic ring structure containing two nitrogen atoms adjacent to three carbon atoms . The X-ray crystal structure revealed two arene–H bonds, one between the pyrimidine ring and Lys257 and the second between the phenyl and Asp258, in addition to hydrophobic interactions with several amino acids .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps . The formed solid is often filtered, washed with aqueous ethanol, and recrystallized from ethanol .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques such as NMR and IR spectroscopy . For example, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule, while the IR spectrum can provide information about the functional groups .科学的研究の応用

Molecular Docking and Antibacterial Activity

Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and Their Antibacterial Activity : A novel series of pyrazole derivatives synthesized from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized molecular docking to evaluate the binding interaction of these compounds with selected bacterial proteins, highlighting the potential of these derivatives in antibacterial applications (Khumar, Ezhilarasi, & Prabha, 2018).

Synthesis and Antimicrobial Activity

Microwave Assisted Synthesis and Antibacterial Activity of Some Novel Pyrimidines and Thiazolidinones : This research outlines the synthesis of novel pyrimidine and thiazolidinone derivatives starting from 1-(4-morpholinophenyl) ethanone. These compounds were evaluated for their antibacterial activity, providing insights into the potential use of morpholino ethanone derivatives in developing antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Antiviral Activity

Synthesis, Reactions, and Antiviral Activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′3,4]pyrazolo[5,1-c][1,2,4]triazine Derivatives

: This study reports on the synthesis of pyrazolo[3,4-b]pyridin-5-yl ethanone and its derivatives, investigating their cytotoxicity and antiviral activities against HSV1 and HAV-MBB. The findings suggest the potential of these compounds as antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Enzyme Inhibitory Activity

Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds : This research focuses on the design and evaluation of thiophene-based heterocyclic compounds for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). The study includes molecular docking to understand the interaction of these compounds with enzyme active sites, suggesting their potential as enzyme inhibitors (Cetin, Türkan, Bursal, & Murahari, 2021).

将来の方向性

作用機序

Target of Action

Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s worth noting that pyrazolo[3,4-d]pyrimidine derivatives have been found to exhibit antimicrobial activities . They have also been reported to inhibit CDK2, a cyclin-dependent kinase, which plays a crucial role in cell cycle regulation .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

Similar compounds have shown cytotoxic activities against various cancer cell lines . For instance, they have been found to inhibit cell cycle progression and induce apoptosis within cells .

生化学分析

Biochemical Properties

The compound 1-Morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone plays a role in biochemical reactions, particularly as a CDK2 inhibitor . CDK2 is a cyclin-dependent kinase, an enzyme that is crucial for cell cycle progression. By inhibiting CDK2, this compound can potentially affect cell proliferation .

Cellular Effects

In terms of cellular effects, this compound has shown cytotoxic activities against various cell lines . It has been found to inhibit the growth of MCF-7 and HCT-116 cells, with IC50 values in the nanomolar range . This suggests that the compound could influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically with CDK2 . The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This binding interaction leads to the inhibition of CDK2, which in turn affects cell cycle progression and induces apoptosis within cells .

Temporal Effects in Laboratory Settings

The compound’s stability, degradation, and long-term effects on cellular function could be inferred from its potent inhibitory activity against CDK2 over time .

Metabolic Pathways

Given its inhibitory action on CDK2, it is plausible that it could interact with enzymes or cofactors related to cell cycle regulation .

Subcellular Localization

The subcellular localization of this compound is not currently known. Its influence on cell cycle progression suggests it may interact with components of the cell nucleus .

特性

IUPAC Name |

1-morpholin-4-yl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S/c23-15(21-6-8-24-9-7-21)11-25-17-14-10-20-22(16(14)18-12-19-17)13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHNTQVFDFFNHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/no-structure.png)

![3-bromo-N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891449.png)

![1-[(Oxan-4-yl)methoxy]isoquinoline](/img/structure/B2891455.png)

![3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine](/img/structure/B2891460.png)

![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone](/img/structure/B2891462.png)

![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2891464.png)

![4-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2891465.png)